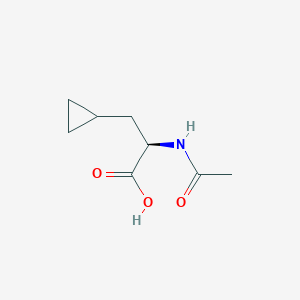

(R)-2-Acetylamino-3-cyclopropylpropionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been explored through various methods. Rhodium (II) acetate-catalyzed cyclization of α-diazoketones derived from 3-arylpropionic acids leads to complex bicyclic structures, which might share reaction mechanisms with the synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid analogs (Mckervey, Tuladhar, & Twohig, 1984). Additionally, ring-closing metathesis has been used to create cycloalkene skeletons, demonstrating the versatility in generating cyclic amino acid structures (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of cyclopropylpropionic acid derivatives is crucial for their chemical behavior. Although specific studies on (R)-2-Acetylamino-3-cyclopropylpropionic acid were not found, research on similar compounds provides insight into the stereochemical and structural requirements for their synthesis and biological activity. The understanding of their molecular framework is typically enhanced through NMR and X-ray crystallography analyses (Makino, Goto, Ohtaka, & Hamada, 2009).

Chemical Reactions and Properties

The reactivity of cyclopropyl and propionic acid derivatives is influenced by their structural features. The use of rhodium(II) acetate in cyclization reactions shows how different substitution patterns can significantly affect the outcome of the synthetic routes. This type of chemistry may be relevant when considering the transformations and reactivity of (R)-2-Acetylamino-3-cyclopropylpropionic acid related structures (Mckervey, Tuladhar, & Twohig, 1984).

Wissenschaftliche Forschungsanwendungen

Role in Inflammation and Pain Management

Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).

Antioxidant and Neuroprotective Effects

Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that (R)-2-Acetylamino-3-cyclopropylpropionic acid might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).

Anticancer Research

Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-cyclopropylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

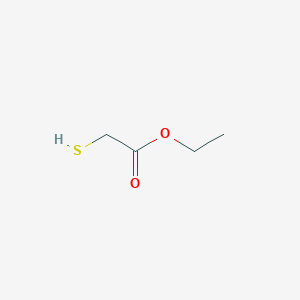

CC(=O)NC(CC1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650611 |

Source

|

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetylamino-3-cyclopropylpropionic acid | |

CAS RN |

121786-36-5 |

Source

|

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)

![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)